molecular formula C22H20N2O3 B14022269 ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate CAS No. 66727-78-4

ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate

Cat. No.: B14022269
CAS No.: 66727-78-4
M. Wt: 360.4 g/mol
InChI Key: VQQOUYSIDIGHJX-UHFFFAOYSA-N
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Description

4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-
  • 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, METHYL ESTER

Uniqueness

The uniqueness of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER lies in its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66727-78-4

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)20(27-21(19)24)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3

InChI Key

VQQOUYSIDIGHJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)C3=CC=CC=C3)N

Origin of Product

United States

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